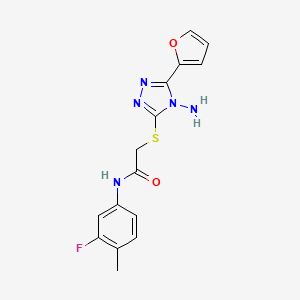
(5Z)-5-(2-methoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-(2-メトキシベンジリデン)-2-(フェニルアミノ)-1,3-チアゾール-4(5H)-オンは、チアゾロンファミリーに属する合成有機化合物です。この化合物は、メトキシベンジリデンとフェニルアミノ基で置換されたチアゾロン環を含む独自の構造を特徴としています。その潜在的な生物学的および化学的特性により、さまざまな科学研究分野で注目を集めています。
準備方法
合成経路と反応条件
(5Z)-5-(2-メトキシベンジリデン)-2-(フェニルアミノ)-1,3-チアゾール-4(5H)-オンの合成は、通常、適切な触媒の存在下で、2-メトキシベンズアルデヒドと2-アミノチアゾールの縮合を含みます。反応は、エタノールまたはメタノールなどの適切な溶媒中で還流条件下で行われます。得られた生成物は、再結晶またはカラムクロマトグラフィーによって精製され、目的の化合物を高収率で高純度で得ることができます。
工業生産方法
(5Z)-5-(2-メトキシベンジリデン)-2-(フェニルアミノ)-1,3-チアゾール-4(5H)-オンの特定の工業生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室での合成プロセスをスケールアップすることを含むでしょう。これには、温度、圧力、溶媒の選択などの反応条件を最適化して、大規模で効率的かつ費用対効果の高い生産を確保することが含まれます。
化学反応の分析
反応の種類
(5Z)-5-(2-メトキシベンジリデン)-2-(フェニルアミノ)-1,3-チアゾール-4(5H)-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて、対応するスルホキシドまたはスルホンを形成することができます。
還元: 還元反応は、化合物を対応するチアゾリジン誘導体に転換することができます。
置換: メトキシ基は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸があります。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が通常使用されます。
置換: ハロゲン化物やアミンなどの求核剤は、塩基性または酸性条件下で使用して置換を達成することができます。
生成される主な生成物
酸化: スルホキシドまたはスルホン。
還元: チアゾリジン誘導体。
置換: 使用される求核剤に応じて、さまざまな置換チアゾロン誘導体。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 潜在的な抗菌および抗真菌特性について調査されています。
医学: 特定の疾患の治療における治療薬としての可能性について研究されています。
工業: 新素材の開発または化学反応における触媒としての潜在的な用途。
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a therapeutic agent in treating certain diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用機序
(5Z)-5-(2-メトキシベンジリデン)-2-(フェニルアミノ)-1,3-チアゾール-4(5H)-オンの作用機序は完全に解明されていません。酵素や受容体などの特定の分子標的に作用すると考えられています。この化合物は、特定の経路を阻害または活性化して、観察されている抗菌または治療特性をもたらす可能性があります。
類似化合物との比較
類似化合物
(5Z)-5-(2-ヒドロキシベンジリデン)-2-(フェニルアミノ)-1,3-チアゾール-4(5H)-オン: メトキシ基の代わりにヒドロキシ基を持つ類似の構造。
(5Z)-5-(2-クロロベンジリデン)-2-(フェニルアミノ)-1,3-チアゾール-4(5H)-オン: メトキシ基の代わりにクロロ基を持つ類似の構造。
独自性
(5Z)-5-(2-メトキシベンジリデン)-2-(フェニルアミノ)-1,3-チアゾール-4(5H)-オンにおけるメトキシ基の存在は、その類似体と比較して、独特の化学的および生物学的特性を付与します。この官能基は、化合物の反応性、溶解性、および生物学的標的との相互作用に影響を与える可能性があり、さらなる研究開発のための興味深い化合物となっています。
特性
分子式 |
C17H14N2O2S |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
(5Z)-5-[(2-methoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H14N2O2S/c1-21-14-10-6-5-7-12(14)11-15-16(20)19-17(22-15)18-13-8-3-2-4-9-13/h2-11H,1H3,(H,18,19,20)/b15-11- |
InChIキー |
QSOXZQMTWVWWEY-PTNGSMBKSA-N |
異性体SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)NC(=NC3=CC=CC=C3)S2 |
正規SMILES |
COC1=CC=CC=C1C=C2C(=O)NC(=NC3=CC=CC=C3)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135522.png)
![(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12135528.png)
![2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12135532.png)



![N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135562.png)

![[3,4-Bis(acetyloxy)-5-acetamido-6-[2-(prop-2-en-1-yl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B12135591.png)
![2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid](/img/structure/B12135593.png)
![1-[Benzyl(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol](/img/structure/B12135596.png)
![5-{[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12135608.png)

![propan-2-yl 2-(4-oxo-6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B12135615.png)
